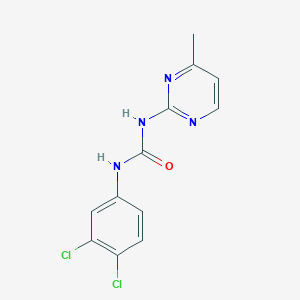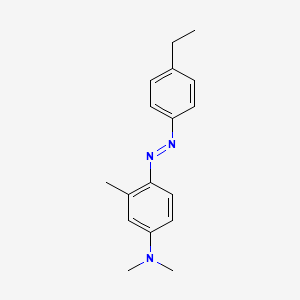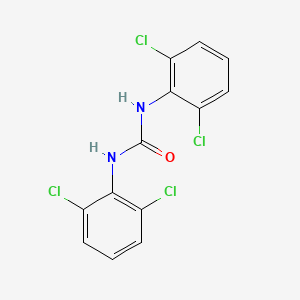
1,3-Bis(2,6-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-dichlorophenyl)urea is a chemical compound with the molecular formula C13H8Cl4N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two 2,6-dichlorophenyl groups attached to a urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-dichlorophenyl)urea can be synthesized through the reaction of 2,6-dichloroaniline with phosgene or a phosgene equivalent such as triphosgene. The reaction typically involves the formation of an isocyanate intermediate, which then reacts with another molecule of 2,6-dichloroaniline to form the final product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred over phosgene due to its relatively safer handling properties . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,6-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phenyl rings can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using strong acids like hydrochloric acid, while basic hydrolysis uses strong bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 2,6-dichloroaniline and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,6-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2,6-dichlorophenyl)urea can be compared with other similar compounds such as:
1,3-Bis(2,3-dichlorophenyl)urea: Similar structure but with chlorine atoms at different positions on the phenyl rings.
1,3-Bis(3,4-dichlorophenyl)urea: Another structural isomer with different chlorine atom positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the chlorine atoms.
Eigenschaften
CAS-Nummer |
97028-51-8 |
|---|---|
Molekularformel |
C13H8Cl4N2O |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
1,3-bis(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-3-1-4-8(15)11(7)18-13(20)19-12-9(16)5-2-6-10(12)17/h1-6H,(H2,18,19,20) |
InChI-Schlüssel |
QFTCAZCPTABRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


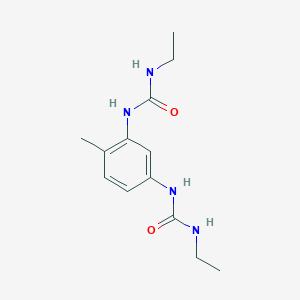
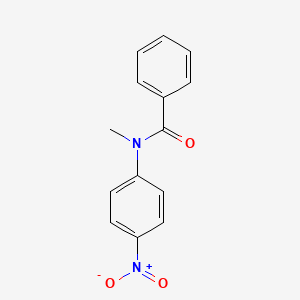
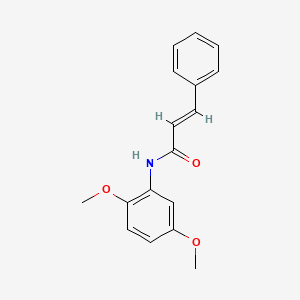
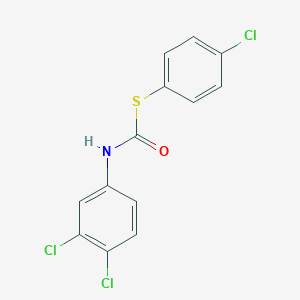
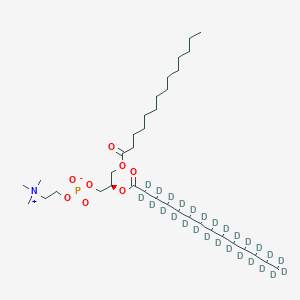
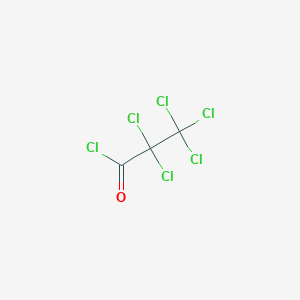
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
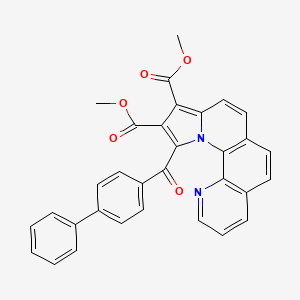


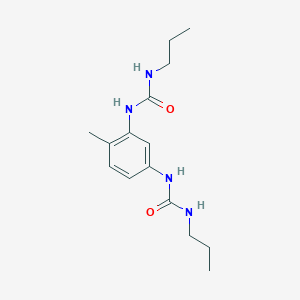
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
